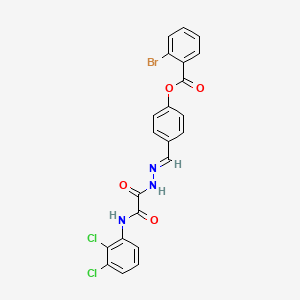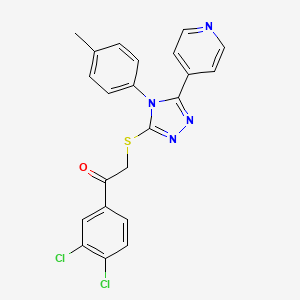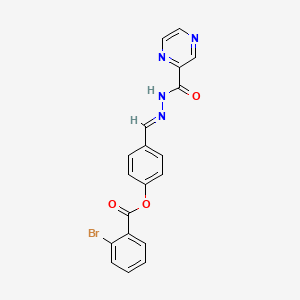![molecular formula C20H19N3O4S3 B12026324 N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026324.png)
N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is a complex organic compound with a unique structure that includes a nitrophenyl group, a thiazolidinone ring, and a thienylmethylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-nitroaniline with a suitable thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the thiazolidinone ring.
Aplicaciones Científicas De Investigación
N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazolidinone ring may also play a role in binding to proteins or nucleic acids, affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-nitrophenyl)butanamide: Shares the nitrophenyl group but lacks the thiazolidinone ring.
(5E)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Contains a similar thiazolidinone ring and thienylmethylene moiety.
Uniqueness
N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H19N3O4S3 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C20H19N3O4S3/c24-18(21-14-7-9-15(10-8-14)23(26)27)6-2-1-3-11-22-19(25)17(30-20(22)28)13-16-5-4-12-29-16/h4-5,7-10,12-13H,1-3,6,11H2,(H,21,24)/b17-13+ |
Clave InChI |
NVOIGOXSNUWFJL-GHRIWEEISA-N |
SMILES isomérico |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Naphthyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026249.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12026256.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12026268.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026278.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026289.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12026297.png)


![[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12026307.png)
![Benzofuro[3,2-c]pyridin-1(2h)-one](/img/structure/B12026314.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12026318.png)
![2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12026351.png)

